[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone
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Overview
Description
[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone is a complex organic compound that features a combination of pyrimidine, piperazine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: This step involves the reaction of fluorobenzene with appropriate reagents to form the 5-fluoro-6-phenylpyrimidine core.
Piperazine Introduction: The pyrimidine core is then reacted with piperazine under controlled conditions to introduce the piperazine moiety.
Pyrazole Attachment: Finally, the 1-methylpyrazole group is attached to the piperazine-pyrimidine intermediate through a coupling reaction, often using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methylimidazol-4-yl)methanone
- [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone
Uniqueness
Compared to similar compounds, [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone stands out due to its specific substitution pattern, which may confer unique biological activity or chemical reactivity. The presence of the 1-methylpyrazole group, in particular, can influence its binding affinity and selectivity towards molecular targets.
Properties
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-24-12-15(11-23-24)19(27)26-9-7-25(8-10-26)18-16(20)17(21-13-22-18)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWQMAHJUFJFIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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